molecular formula C13H23NO4 B13513374 1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid

1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid

Cat. No.: B13513374
M. Wt: 257.33 g/mol
InChI Key: DADYSPFDPFPJFK-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid is a chemical compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid typically involves the protection of an amine group with the Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid involves the protection of amine groups through the formation of a stable Boc group. This protection prevents unwanted reactions during multi-step synthesis processes. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid
  • 1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)azepane-4-carboxylic acid

Uniqueness

This compound is unique due to its specific structure and the presence of the Boc group, which provides stability and ease of removal. This makes it particularly valuable in organic synthesis compared to other similar compounds .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]azocane-4-carboxylic acid

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-5-4-6-10(7-9-14)11(15)16/h10H,4-9H2,1-3H3,(H,15,16)

InChI Key

DADYSPFDPFPJFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(CC1)C(=O)O

Origin of Product

United States

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